2-Bromo-7-chloroquinoxaline

Medicinal chemistry Cross-coupling Sequential functionalization

This dual-halogenated quinoxaline is a strategic building block for orthogonal synthesis. Its C2-Br bond selectively undergoes oxidative addition, enabling sequential Suzuki couplings for JAK/PI3K/B-Raf inhibitors without protecting groups. Avoid operational risks of symmetrical dihalogenated analogs. Ideal for SAR exploration and PFKFB3 programs. Supplied at ≥98% purity with kg-scale capacity.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 89891-64-5
Cat. No. B1507413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-chloroquinoxaline
CAS89891-64-5
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1Cl)Br
InChIInChI=1S/C8H4BrClN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H
InChIKeyFEXDKBKBNHCTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-chloroquinoxaline (CAS 89891-64-5): A Dual-Halogenated Quinoxaline Building Block for Sequential Functionalization


2-Bromo-7-chloroquinoxaline (CAS 89891-64-5) is a heteroaromatic compound belonging to the quinoxaline class (benzopyrazines), characterized by a fused benzene-pyrazine ring system with bromine at the 2-position and chlorine at the 7-position . With molecular formula C8H4BrClN2 and molecular weight 243.49 g/mol, this dual-halogenated scaffold serves primarily as a versatile synthetic intermediate for constructing complex molecular architectures in medicinal chemistry and materials science [1]. The compound exhibits predicted physicochemical properties including a LogP of approximately 3.0–3.1, topological polar surface area (TPSA) of 25.8 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, indicating favorable membrane permeability characteristics for downstream drug discovery applications [2].

Why 2-Bromo-7-chloroquinoxaline Cannot Be Interchanged with Mono-Halogenated or Symmetrically Di-Halogenated Quinoxaline Analogs


Generic substitution of 2-bromo-7-chloroquinoxaline with other halogenated quinoxalines introduces critical functional and operational risks that undermine synthetic strategy and experimental reproducibility. The compound's distinct 2-bromo/7-chloro substitution pattern creates differential reactivity between the two C–X bonds—bromine at C2 exhibits significantly higher oxidative addition rates with palladium catalysts compared to chlorine at C7, enabling chemoselective sequential cross-coupling that symmetrical dihalogenated analogs (e.g., 2,7-dichloroquinoxaline [1] or 6,7-dibromoquinoxaline) cannot achieve without protecting group strategies [2]. Mono-halogenated quinoxalines lack the second functional handle entirely, limiting downstream diversification to a single vector. Positional isomers (e.g., 5-bromo-8-chloroquinoxaline) alter the electronic distribution and steric environment of the heteroaromatic core, affecting both reaction kinetics and the biological properties of derived compounds. Furthermore, the compound's predicted LogP of 3.1 and TPSA of 25.8 Ų [3] differ meaningfully from analogs with alternative halogenation patterns, directly impacting ADME profiles of final drug candidates. These distinctions establish that 2-bromo-7-chloroquinoxaline is not a fungible commodity but a specific building block whose substitution pattern dictates the synthetic routes and property landscapes accessible to the end user.

2-Bromo-7-chloroquinoxaline: Quantified Differentiation Evidence Against Closest Analogs


Chemoselective Sequential Suzuki Coupling: Differential C–Br vs C–Cl Reactivity Enables Orthogonal Functionalization

In a documented synthetic protocol for JAK kinase inhibitors, 2-bromo-7-chloroquinoxaline derivatives undergo chemoselective Suzuki coupling: the C–Cl bond at the 7-position reacts preferentially with arylboronic acids under specific palladium catalysis conditions, leaving the C–Br bond at the 2-position intact for subsequent orthogonal coupling. This sequential reactivity enables construction of differentially substituted diarylquinoxalines without protecting group manipulation [1]. In contrast, 2,7-dichloroquinoxaline lacks this intrinsic reactivity differential, as both positions bear chlorine atoms with similar oxidative addition kinetics, requiring either forcing conditions (leading to bis-coupling) or protecting group strategies to achieve mono-functionalization [2]. The bromo-chloro pairing in 2-bromo-7-chloroquinoxaline provides an operational advantage derived from the inherent ~10–100× higher reactivity of aryl bromides versus aryl chlorides in Pd(0)-catalyzed cross-couplings—a well-established reactivity gradient in organometallic chemistry.

Medicinal chemistry Cross-coupling Sequential functionalization Kinase inhibitors

Predicted Lipophilicity (LogP) Differentiates 2-Bromo-7-chloroquinoxaline from 2,7-Dichloroquinoxaline

Predicted LogP values distinguish 2-bromo-7-chloroquinoxaline (LogP ≈ 3.0–3.1) from 2,7-dichloroquinoxaline (LogP ≈ 2.5–2.7) [1]. This ~0.4–0.6 LogP unit difference corresponds to an approximately 2.5–4× higher octanol-water partition coefficient for the bromo-chloro analog, reflecting increased lipophilicity conferred by bromine substitution . While both compounds satisfy Lipinski's Rule of Five (zero H-bond donors, MW <500, LogP <5), the elevated lipophilicity of 2-bromo-7-chloroquinoxaline may enhance membrane permeability for CNS-targeting applications while potentially increasing plasma protein binding and metabolic clearance rates. The TPSA of 25.8 Ų [2] is identical for both compounds, indicating that the lipophilicity difference arises purely from halogen atom contributions rather than topological changes.

ADME prediction Drug-likeness Physicochemical properties Medicinal chemistry

Rhodium-Catalyzed Synthesis from Azido-Dibromovinyl Precursor Achieves 92% Yield

A documented synthetic route produces 2-bromo-7-chloroquinoxaline in 92% yield via rhodium-catalyzed intramolecular cyclization and rearrangement of tert-butyl (2-azido-4-chlorophenyl)(2,2-dibromovinyl)carbamate using Rh₂(oct)₄ catalyst in chlorobenzene solvent [1]. This high-yielding protocol represents a significant process advantage compared to the multi-step sequence required for 2,7-dichloroquinoxaline, which proceeds through substitution, reductive cyclization, oxidation, and chlorination steps from 4-chloro-2-nitroaniline—a route that typically accumulates yield losses across multiple transformations [2]. The rhodium-catalyzed approach accesses the bromo-chloro substitution pattern directly rather than through post-functionalization of a dichloro intermediate.

Synthetic methodology Rhodium catalysis Process chemistry Heterocycle synthesis

Commercial Availability at 98% HPLC Purity with Kilogram-Scale Capacity

2-Bromo-7-chloroquinoxaline is commercially available with documented purity specifications of 98% (minimum, HPLC) and moisture content ≤0.5% [1]. Suppliers report production capacity up to kilogram scale, with standard packaging and storage conditions of 2–8°C under dry, sealed conditions . This compares favorably to less common positional isomers such as 5-bromo-8-chloroquinoxaline (CAS 2227206-68-8), which typically requires custom synthesis with longer lead times and lacks established multi-kilogram commercial supply chains . The combination of high purity and scalable availability reduces procurement friction for research programs transitioning from discovery to preclinical development.

Procurement Supply chain Quality control Scale-up

2-Bromo-7-chloroquinoxaline: Evidence-Backed Application Scenarios for Scientific Procurement


Sequential Diversification in Kinase Inhibitor Lead Optimization

Research teams developing JAK, PI3K, or B-Raf kinase inhibitors can leverage the differential C–Br/C–Cl reactivity of 2-bromo-7-chloroquinoxaline to install two distinct aryl/heteroaryl groups via sequential Suzuki-Miyaura couplings without protecting group manipulation [1]. This orthogonal functionalization strategy is explicitly documented in patent literature for JAK inhibitor synthesis, where the 7-chloro position undergoes first coupling while the 2-bromo position remains intact for subsequent diversification [1]. This capability accelerates SAR exploration by enabling rapid parallel library synthesis from a single advanced intermediate.

PFKFB3-Targeted Anticancer Agent Development

2-Bromo-7-chloroquinoxaline serves as a core scaffold for developing PFKFB3 kinase inhibitors targeting cancer metabolism. While the parent compound itself has been identified as a PFKFB inhibitor , its primary value lies as a building block for constructing more potent aminoquinoxaline derivatives. Literature reports indicate that optimized N-aryl 6-aminoquinoxaline derivatives achieve IC50 values as low as 14 nM against PFKFB3 and 0.49 μM in cellular fructose-2,6-bisphosphate production assays in HCT116 colon carcinoma cells [2]. The 2-bromo-7-chloro substitution pattern provides two vectors for introducing the amine and aryl pharmacophores essential for PFKFB3 binding pocket engagement.

Proton Exchange Membrane (PEM) Fuel Cell Materials Synthesis

Patent literature describes the use of haloquinoxalines, including 2-bromo-7-chloroquinoxaline, as monomers for synthesizing polyetherquinoxalines via reaction with diols [3]. These polymers serve as proton exchange membranes in fuel cell applications. The dual-halogen substitution pattern offers potential for cross-linking or post-polymerization functionalization that mono-halogenated quinoxalines cannot provide, though specific comparative performance data for this application remain limited in the public domain.

General Heterocyclic Building Block for Cross-Coupling-Intensive Medicinal Chemistry

For medicinal chemistry programs not targeting a specific kinase, 2-bromo-7-chloroquinoxaline provides a general-purpose heteroaromatic scaffold with two orthogonal reactive handles. The predicted LogP of 3.1 and TPSA of 25.8 Ų [4] position derived compounds within favorable drug-like property space, while the commercial availability at 98% purity with kilogram-scale capacity [5] ensures consistent material supply from hit-to-lead through candidate nomination. This reduces the need for route scouting or supplier qualification when programs advance to scale-up phases.

Technical Documentation Hub

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